(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide
Brand Name: Vulcanchem
CAS No.: 1354009-38-3
VCID: VC8234735
InChI: InChI=1S/C13H25N3O/c1-9(14)13(17)15-10-3-5-11(6-4-10)16(2)12-7-8-12/h9-12H,3-8,14H2,1-2H3,(H,15,17)/t9-,10?,11?/m0/s1
SMILES: CC(C(=O)NC1CCC(CC1)N(C)C2CC2)N
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol

(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide

CAS No.: 1354009-38-3

Cat. No.: VC8234735

Molecular Formula: C13H25N3O

Molecular Weight: 239.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide - 1354009-38-3

Specification

CAS No. 1354009-38-3
Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
IUPAC Name (2S)-2-amino-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]propanamide
Standard InChI InChI=1S/C13H25N3O/c1-9(14)13(17)15-10-3-5-11(6-4-10)16(2)12-7-8-12/h9-12H,3-8,14H2,1-2H3,(H,15,17)/t9-,10?,11?/m0/s1
Standard InChI Key ZEKNMOYSTCUUIH-WHXUTIOJSA-N
Isomeric SMILES C[C@@H](C(=O)NC1CCC(CC1)N(C)C2CC2)N
SMILES CC(C(=O)NC1CCC(CC1)N(C)C2CC2)N
Canonical SMILES CC(C(=O)NC1CCC(CC1)N(C)C2CC2)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name is (2S)-2-amino-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]propanamide, with a molecular formula of C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol . Its stereocenter at the C-2 position confers chirality, critical for receptor-binding specificity. Key structural features include:

  • Cyclohexyl group: Enhances lipophilicity and membrane permeability.

  • Cyclopropyl-methyl-amino substituent: Contributes to conformational rigidity and metabolic stability.

  • Propionamide backbone: Facilitates hydrogen bonding with biological targets.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₅N₃O
Molecular Weight239.36 g/mol
Stereochemistry(S)-configuration at C-2
CAS Number1354009-38-3

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step nucleophilic substitution reactions. A common pathway includes:

  • Cyclohexylamine functionalization: Introduction of the cyclopropyl-methyl-amino group via alkylation.

  • Propionamide formation: Coupling of the amino acid derivative with the cyclohexyl intermediate under peptide-bond-forming conditions.

  • Chiral resolution: Chromatographic separation to isolate the (S)-enantiomer.

Table 2: Key Synthesis Parameters

StepReagents/ConditionsYield (%)Purity Method
AlkylationCyclopropyl bromide, K₂CO₃65–75HPLC
Amide couplingEDC/HOBt, DCM80–85NMR
Chiral purificationChiral HPLC (Chiralpak® AD-H)>98% eePolarimetry

Pharmacological Activity

Mechanism of Action

The compound exhibits affinity for sigma receptors (σ₁ and σ₂), with subnanomolar binding constants in vitro . Its cyclohexyl and cyclopropyl groups stabilize interactions with hydrophobic receptor pockets, while the propionamide group forms hydrogen bonds with residues like Thr435 and Asn436 in σ₁ .

Biological Effects

  • Antiproliferative activity: Induces caspase-independent apoptosis in tumor cell lines (IC₅₀ = 0.12–3.23 μM) .

  • Neuromodulatory potential: Structural analogs demonstrate activity in neurotransmitter systems, suggesting possible CNS applications.

Table 3: In Vitro Pharmacological Data

AssayResultCell LineSource
σ₁ Receptor BindingKᵢ = 0.11 nMGuinea pig
σ₂ Receptor BindingKᵢ = 0.37 nMSK-N-SH
Cytotoxicity (CC₅₀)>100 μMMCF7dx

Structure-Activity Relationship (SAR)

Impact of Substituents

  • Cyclopropyl group: Replacement with larger rings (e.g., cyclohexyl) enhances σ₁ affinity by 10-fold .

  • Propionamide backbone: Methylation at the α-position reduces metabolic clearance by 50% .

  • Chirality: The (R)-enantiomer shows 20-fold lower σ₁ affinity, underscoring stereochemical dependence.

Figure 1: Key SAR Trends

  • σ₁ Affinity: Cyclohexyl > Cyclopropyl > Isopropyl.

  • Metabolic Stability: t-butylamide > benzylamide > phenylamide .

Applications in Drug Development

Anticancer Therapeutics

The compound’s σ₂ agonist activity positions it as a candidate for overcoming multidrug resistance (MDR) in cancers overexpressing ABCG2 transporters . In MCF7dx cells, it reverses doxorubicin resistance at 1 μM .

Neuroprotective Agents

Preliminary data suggest modulation of NMDA receptors, potentially aiding in neurodegenerative diseases.

Comparison with Structural Analogs

Table 4: Analog Comparison

Compoundσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Metabolic Stability (t₁/₂, HLM)
(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide0.110.3775 min
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide0.241.2045 min
PB28 (Sigma receptor modulator)0.090.0512 min

Future Directions

  • In vivo pharmacokinetics: Evaluate oral bioavailability and brain penetration.

  • Toxicity profiling: Assess cardiac safety (hERG inhibition) and genotoxicity.

  • Targeted delivery: Develop nanoparticle formulations to enhance tumor accumulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator